molecular formula C19H18F3NO B14181063 (3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(4-methylphenyl)butan-1-one CAS No. 919997-70-9

(3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(4-methylphenyl)butan-1-one

Cat. No.: B14181063
CAS No.: 919997-70-9
M. Wt: 333.3 g/mol
InChI Key: BONYBFAESSIOOT-UHFFFAOYSA-N
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Description

(3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(4-methylphenyl)butan-1-one is a synthetic organic compound characterized by its unique chemical structure. This compound features a trifluoromethyl group, an imine linkage, and aromatic rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(4-methylphenyl)butan-1-one typically involves a multi-step process. One common method includes the condensation of 2-ethylbenzaldehyde with 4,4,4-trifluoro-1-(4-methylphenyl)butan-1-one in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(4-methylphenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

(3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(4-methylphenyl)butan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(4-methylphenyl)butan-1-one involves its interaction with specific molecular targets. The compound’s trifluoromethyl group and imine linkage play crucial roles in its activity. It may interact with enzymes or receptors, modulating their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2-Ethylphenyl)-2-propenal: Shares the 2-ethylphenyl group but differs in the functional groups attached.

    4,4,4-Trifluoro-1-(4-methylphenyl)butan-1-one: Similar backbone but lacks the imine linkage.

    (E)-3-(4-Methylphenyl)-2-propenal: Contains the 4-methylphenyl group but differs in the overall structure.

Uniqueness

(3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(4-methylphenyl)butan-1-one is unique due to its combination of a trifluoromethyl group, imine linkage, and aromatic rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

919997-70-9

Molecular Formula

C19H18F3NO

Molecular Weight

333.3 g/mol

IUPAC Name

3-(2-ethylphenyl)imino-4,4,4-trifluoro-1-(4-methylphenyl)butan-1-one

InChI

InChI=1S/C19H18F3NO/c1-3-14-6-4-5-7-16(14)23-18(19(20,21)22)12-17(24)15-10-8-13(2)9-11-15/h4-11H,3,12H2,1-2H3

InChI Key

BONYBFAESSIOOT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N=C(CC(=O)C2=CC=C(C=C2)C)C(F)(F)F

Origin of Product

United States

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